6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine
Overview
Description
6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine, also known as CCDP, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound belongs to the class of pyrimidine derivatives and has been found to exhibit promising pharmacological properties.
Mechanism Of Action
The mechanism of action of 6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine involves the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. 6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine also inhibits the activity of certain signaling pathways, including the MAPK/ERK pathway and the PI3K/AKT pathway, which are involved in the regulation of cell growth and survival.
Biochemical and physiological effects:
6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine has been found to exhibit several biochemical and physiological effects. Studies have shown that 6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine can induce apoptosis in cancer cells by activating caspase enzymes and inhibiting anti-apoptotic proteins. 6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine has also been found to exhibit anti-inflammatory effects by inhibiting the activity of certain pro-inflammatory cytokines. Additionally, 6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine has been found to exhibit antioxidant properties by scavenging free radicals and inhibiting oxidative stress.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine in lab experiments is its potential as an anticancer agent. 6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine has been found to exhibit selective cytotoxicity towards cancer cells, making it a promising therapeutic agent for various types of cancer. However, one of the limitations of using 6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine. One potential direction is the development of novel analogs of 6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine with improved pharmacological properties, such as increased solubility and selectivity towards cancer cells. Another direction is the investigation of the synergistic effects of 6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine with other anticancer agents, such as chemotherapeutic drugs and targeted therapies. Additionally, the potential applications of 6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine in other disease conditions, such as neurodegenerative diseases and cardiovascular diseases, warrant further investigation.
Scientific Research Applications
6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine has been the subject of several scientific studies due to its potential applications in the field of medicine. One of the most promising applications of 6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine is its use as an anticancer agent. Studies have shown that 6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes and signaling pathways. 6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
properties
CAS RN |
5822-69-5 |
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Product Name |
6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine |
Molecular Formula |
C10H8Cl2N6 |
Molecular Weight |
283.11 g/mol |
IUPAC Name |
6-chloro-5-[(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H8Cl2N6/c11-5-1-3-6(4-2-5)17-18-7-8(12)15-10(14)16-9(7)13/h1-4H,(H4,13,14,15,16) |
InChI Key |
VZVFZTIOWNQOBV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=C(N=C(N=C2Cl)N)N)Cl |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(N=C(N=C2Cl)N)N)Cl |
Other CAS RN |
5822-69-5 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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